molecular formula C11H15BrFN B13040334 (R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Cat. No.: B13040334
M. Wt: 260.15 g/mol
InChI Key: FFSOGBGFBCNUKE-LLVKDONJSA-N
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Description

(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a chiral amine featuring a pentyl chain attached to a substituted phenyl ring with bromo (5-position) and fluoro (2-position) groups. The R-configuration at the stereogenic center is critical for its interaction with biological targets, such as enzymes or receptors, where enantioselectivity plays a role .

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

FFSOGBGFBCNUKE-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and a fluorinating agent.

    Formation of the Pentan-1-amine Chain: The pentan-1-amine chain is then attached to the substituted phenyl ring through a series of reactions, which may include nucleophilic substitution and reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms on the phenyl ring can influence its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen substituents significantly influence electronic and steric properties:

  • Target Compound : 5-Bromo-2-fluorophenyl group. Bromine (electron-withdrawing) at the para position relative to the amine and fluorine (moderately electron-withdrawing) at the ortho position creates a polarized aromatic system.
  • 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3): The ketone group instead of an amine alters reactivity and hydrogen-bonding capacity, making it more suitable as an intermediate in synthesis rather than a bioactive molecule .

Table 1: Substituent Effects on Key Analogs

Compound Substituent Positions Functional Group Key Properties
Target Compound 5-Br, 2-F Amine (R) High lipophilicity, chiral center
(R)-1-(3-Bromo-5-fluorophenyl)... 3-Br, 5-F Amine (R) Reduced steric hindrance
1-(5-Bromo-2-fluorophenyl)ethanone 5-Br, 2-F Ketone Synthetic intermediate

Chain Length and Lipophilicity

The pentyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to shorter-chain analogs:

  • (R)-1-(4-Fluorophenyl)propan-1-amine (KH-96321) : Propyl chain (logP ~1.8) reduces bioavailability but may improve solubility .
  • (R)-1-(4-FLUOROPHENYL)PENTAN-1-AMINE (KH-96320) : Shares the pentyl chain but lacks bromine, highlighting bromine's role in electronic modulation .

Table 2: Chain Length Impact

Compound Chain Length logP (Estimated) Bioavailability Considerations
Target Compound Pentyl ~3.5 High BBB penetration
KH-96321 Propyl ~1.8 Improved aqueous solubility
KH-96320 Pentyl ~3.2 Lower polarity vs. target

Ring System Variations

Replacing the phenyl ring with heterocycles or bicyclic frameworks alters binding profiles:

  • 3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 796963-34-3) : Rigid bicyclo structure reduces conformational flexibility, which may limit off-target effects but also hinder adaptation to binding pockets .

Stereochemical Considerations

The R-configuration is conserved in analogs like KH-96320 and KH-96321. Enantiomeric purity (>95% in commercial samples) is critical, as S-enantiomers may exhibit antagonistic effects or toxicity .

Biological Activity

(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄BrF and a molecular weight of approximately 260.15 g/mol. Its structure includes a pentan-1-amine backbone with a phenyl ring substituted with bromine and fluorine atoms. These halogen substitutions significantly influence its chemical reactivity and biological interactions, making it an attractive candidate for pharmacological research.

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could influence mood and behavior, similar to other amines with analogous structures. The presence of halogens may enhance binding affinity to these receptors, which is crucial for its potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neurotransmitter Modulation : The compound's interactions with serotonin and dopamine receptors suggest potential applications in treating mood disorders.
  • Antidepressant Properties : Compounds with similar structures have shown antidepressant-like effects in preclinical models, indicating that this compound could exhibit similar activity.
  • Cytotoxicity : Some studies have indicated that derivatives of this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Properties
1-(2-Fluorophenyl)propan-1-amineFluorophenyl group, propanamine backbonePotential antidepressant activity
4-Bromo-N-(3-chlorophenyl)butanamideBrominated aromatic ring, butanamideAnalgesic properties
1-(4-Bromophenyl)butan-1-amineBrominated phenyl groupAntipsychotic potential
2-(4-Fluorophenyl)propan-2-aminesFluorinated phenyl groupExhibits anti-inflammatory effects

The specific combination of bromine and fluorine substitutions on the phenyl ring in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of this compound. Some notable findings include:

  • Receptor Binding Studies : Initial binding assays indicate that this compound has a significant affinity for serotonin receptors, suggesting its potential role as an antidepressant.
  • Cytotoxicity Assessments : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines, highlighting its potential as an anticancer agent .
  • Behavioral Studies : Animal models treated with this compound displayed altered locomotor activity, indicating possible stimulant or depressant effects depending on dosage and administration route .

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